5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is a compound that combines the structural features of benzothiazole and oxadiazole. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development. The benzothiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities, while the oxadiazole ring contributes to the compound's stability and reactivity.
This compound belongs to the class of oxadiazoles, specifically the 1,3,4-oxadiazole derivatives. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and are recognized for their utility in pharmaceuticals. The presence of the benzothiazole group enhances the compound's biological profile, making it a subject of interest in drug discovery efforts aimed at developing new therapeutic agents.
The synthesis of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can be approached through various synthetic routes. One effective method involves the reaction of benzothiazole derivatives with hydrazine to form hydrazones, which can subsequently be cyclized to yield oxadiazole derivatives.
Recent advancements in synthetic methodologies include microwave-assisted synthesis, which significantly reduces reaction times and improves yields while minimizing the use of hazardous solvents .
The molecular structure of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can be represented as follows:
The structure features:
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions typical of both benzothiazoles and oxadiazoles:
These reactions are often facilitated by modifying reaction conditions such as temperature and solvent choice .
The mechanism of action for compounds like 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine typically involves interaction with specific biological targets:
Relevant data from studies indicate that derivatives of this compound exhibit varied solubility profiles and stability depending on substituents on the benzothiazole ring .
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine has promising applications in various scientific fields:
Research continues into optimizing its pharmacological properties through structural modifications to enhance efficacy and reduce toxicity .
The 1,3,4-oxadiazole ring is a nitrogen-oxygen heterocycle characterized by a five-membered structure containing one oxygen and two nitrogen atoms (molecular formula: C₂H₂N₂O). Its significance stems from:
Table 1: Clinically Approved 1,3,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Feature | Target/Mechanism | |
---|---|---|---|---|
Furamizole | Antibacterial | 5-Nitro-2-furaldehyde derivative | DNA synthesis inhibition | |
Nesapidil | Antihypertensive | 3-(1,3,4-oxadiazol-2-yl)phenoxy | Calcium channel blockade | |
Raltegravir | Antiviral (HIV) | N-Methylpyrimidinone oxadiazole | HIV integrase inhibition | |
Zibotentan (Analog) | Anticancer (Phase III) | Sulfonamide-linked oxadiazole | Endothelin A receptor antagonist | [4] [7] |
Benzothiazole, a bicyclic scaffold comprising benzene fused with a thiazole ring, confers potent bioactivity, particularly in oncology:
Table 2: Bioactivity of Selected Benzothiazole Derivatives
Compound Structure | Primary Activity | Key Cell Lines/Enzymes (IC₅₀) | Mechanism Insights | |
---|---|---|---|---|
2-(4-Aminophenyl)-5-fluorobenzothiazole | Antiproliferative | MCF-7: 0.85 μM; HepG2: 1.12 μM | DNA topoisomerase I inhibition | |
6-Nitro-2-(3-bromopropyl)benzothiazole | Antitubulin | HeLa: 3.4 μM; A549: 5.1 μM | β-Tubulin polymerization disruption | |
2-(4-Hydroxyphenyl)benzothiazole | EGFR Inhibition | HCT-116: 0.67 μM; Kinase IC₅₀: 0.41 μM | Competitive ATP binding | [4] [5] |
The integration of benzothiazole and 1,3,4-oxadiazole into a single molecular framework leverages complementary pharmacological properties:
Table 3: Experimental Data for Key Benzothiazole-Oxadiazole Analogs
Hybrid Compound Structure | Biological Target | Activity (IC₅₀/EC₅₀) | Key Interactions (Docking) | |
---|---|---|---|---|
5-(6-Nitrobenzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | Thymidylate synthase | 2.52 μM (TS inhibition) | H-bond: Arg50, π-stacking: Phe31 | |
5-(5-Fluorobenzothiazol-6-yl)-1,3,4-oxadiazol-2-thione | EGFR kinase | 0.38 μM (EGFR) | H-bond: Met793, Hydrophobic: Leu718 | |
5-(1,3-Benzothiazol-6-yl)-N-methyl-1,3,4-oxadiazol-2-amine | Topoisomerase IIα | 1.89 μM (Enzyme) | Intercalation, H-bond: Asn91 | [4] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: